LY 233536

Beschreibung

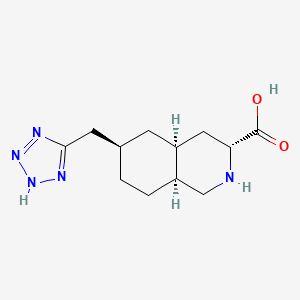

Structure

3D Structure

Eigenschaften

CAS-Nummer |

136845-59-5 |

|---|---|

Molekularformel |

C12H19N5O2 |

Molekulargewicht |

265.31 g/mol |

IUPAC-Name |

(3R,4aS,6R,8aS)-6-(2H-tetrazol-5-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C12H19N5O2/c18-12(19)10-5-9-3-7(1-2-8(9)6-13-10)4-11-14-16-17-15-11/h7-10,13H,1-6H2,(H,18,19)(H,14,15,16,17)/t7-,8-,9+,10-/m1/s1 |

InChI-Schlüssel |

ACTONBBIVMTUAJ-DOLQZWNJSA-N |

Isomerische SMILES |

C1C[C@@H]2CN[C@H](C[C@@H]2C[C@@H]1CC3=NNN=N3)C(=O)O |

Kanonische SMILES |

C1CC2CNC(CC2CC1CC3=NNN=N3)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

decahydro-6-(2H-tetrazol-5-ylmethyl)-3-isoquinolinecarboxylic acid LY 233536 LY 233536, 3S-(3alpha,4aalpha,6beta,8aalpha)-isomer LY-233536 LY233536 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to LY233536: A Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY233536 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission in the central nervous system. Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making it a key therapeutic target. This technical guide provides a comprehensive overview of LY233536, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. While specific quantitative data for LY233536 is limited in publicly available literature, this guide furnishes detailed protocols for key in vitro and in vivo assays, enabling researchers to conduct their own evaluations. Furthermore, this document presents visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of NMDA receptor antagonism and the scientific process of antagonist characterization.

Introduction to LY233536 and NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that is activated by the binding of the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine.[1] Upon activation, the channel opens, allowing the influx of cations, most notably Ca2+, into the neuron.[1] This influx of calcium is a critical trigger for a multitude of intracellular signaling cascades that are fundamental for synaptic plasticity, learning, and memory.[1]

However, excessive activation of NMDA receptors can lead to an uncontrolled influx of Ca2+, initiating a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[2] Excitotoxicity is a key pathological mechanism in a range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[2]

NMDA receptor antagonists are compounds that block the activation of these receptors, thereby mitigating the downstream effects of excessive glutamate signaling. These antagonists are broadly classified based on their mechanism of action:

-

Competitive Antagonists: These agents, like LY233536, bind to the same site on the receptor as the endogenous agonist, glutamate, thereby preventing its binding and subsequent channel activation.[1]

-

Non-competitive Antagonists: These molecules bind to a different site on the receptor, known as an allosteric site, to modulate receptor function without directly competing with glutamate.

-

Uncompetitive Channel Blockers: These antagonists bind within the ion channel pore itself, physically obstructing the flow of ions.

LY233536 is a bicyclic decahydroisoquinoline derivative that has been identified as a competitive NMDA receptor antagonist.[3] Notably, studies have indicated that LY233536 exhibits a degree of selectivity, showing an approximately 10-fold higher affinity for NMDA receptors containing the GluN2B subunit compared to those with the GluN2A subunit.[3] This selectivity may offer a therapeutic advantage by allowing for more targeted modulation of specific NMDA receptor populations.

Quantitative Data

Table 1: Competitive Binding Affinity of LY233536 at NMDA Receptor Subunits

| Radioligand | NMDA Receptor Subunit Composition | Ki (nM) |

| e.g., [³H]CGP 39653 | GluN1/GluN2A | Data not available |

| e.g., [³H]CGP 39653 | GluN1/GluN2B | Data not available |

| e.g., [³H]CGP 39653 | GluN1/GluN2C | Data not available |

| e.g., [³H]CGP 39653 | GluN1/GluN2D | Data not available |

Table 2: Electrophysiological Potency of LY233536

| Preparation | Agonist(s) | Holding Potential | IC50 (µM) |

| e.g., Cultured Hippocampal Neurons | NMDA + Glycine | e.g., -70 mV | Data not available |

| e.g., HEK293 cells expressing GluN1/GluN2B | Glutamate + Glycine | e.g., -60 mV | Data not available |

Table 3: In Vivo Anticonvulsant Activity of LY233536

| Animal Model | Seizure Induction Method | Route of Administration | ED50 (mg/kg) |

| Mouse | Maximal Electroshock (MES) | e.g., Intraperitoneal (i.p.) | Data not available |

| Rat | Pentylenetetrazol (PTZ) | e.g., Oral (p.o.) | Data not available |

Table 4: In Vitro Neuroprotective Effects of LY233536

| Cell Type | Neurotoxic Insult | Assay | Endpoint | EC50 (µM) |

| e.g., Primary Cortical Neurons | Glutamate (100 µM) | LDH Release | % Cytotoxicity | Data not available |

| e.g., SH-SY5Y cells | NMDA (500 µM) | MTT Assay | % Cell Viability | Data not available |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of NMDA receptor antagonists like LY233536.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of LY233536 for different NMDA receptor subtypes using a competitive binding assay.

Materials:

-

Membrane preparations from cells expressing specific NMDA receptor subunits (e.g., HEK293 cells transfected with GluN1 and a specific GluN2 subunit).

-

Radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CGP 39653).

-

Unlabeled LY233536.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well filter plates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled LY233536.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of LY233536 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the inhibitory effect of LY233536 on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

Materials:

-

Cultured neurons or cells expressing NMDA receptors.

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

-

Internal solution (pipette solution), e.g., containing (in mM): 140 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na, pH adjusted to 7.3 with KOH.

-

External solution (bath solution), e.g., containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, Mg²⁺-free, pH adjusted to 7.4 with NaOH.

-

NMDA and glycine stock solutions.

-

LY233536 stock solution.

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.

-

Whole-Cell Configuration: Obtain a giga-ohm seal between the pipette tip and the cell membrane. Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell recording configuration.

-

Voltage Clamp: Clamp the cell at a holding potential of -60 mV or -70 mV.

-

Elicit NMDA Currents: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

-

Antagonist Application: After establishing a stable baseline response, co-apply the NMDA/glycine solution with increasing concentrations of LY233536.

-

Data Acquisition: Record the current responses at each concentration of LY233536.

-

Data Analysis: Measure the peak amplitude of the inward current at each antagonist concentration. Normalize the responses to the control (agonist alone) and plot the percent inhibition as a function of LY233536 concentration. Fit the data with a logistic function to determine the IC50 value.

In Vivo Anticonvulsant Activity

These protocols describe two common models for assessing the anticonvulsant efficacy of compounds like LY233536.

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

-

Mice or rats.

-

Electroconvulsive shock apparatus with corneal or ear clip electrodes.

-

Electrode solution (e.g., 0.9% saline).

-

LY233536 solution for injection.

-

Vehicle control.

Procedure:

-

Animal Dosing: Administer various doses of LY233536 (and vehicle to a control group) via the desired route (e.g., i.p. or p.o.) at a predetermined time before the seizure induction.

-

Electrode Application: Apply the electrodes to the cornea or ears of the animal, ensuring good contact with the electrode solution.

-

Shock Delivery: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 s in mice).

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of this test.

-

Data Analysis: Determine the number of animals protected from the tonic hindlimb extension at each dose. Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using a probit analysis.

This model is used to identify compounds that raise the seizure threshold and are effective against myoclonic and absence seizures.

Materials:

-

Mice or rats.

-

Pentylenetetrazol (PTZ) solution.

-

LY233536 solution for injection.

-

Vehicle control.

-

Observation chambers.

Procedure:

-

Animal Dosing: Administer various doses of LY233536 (and vehicle to a control group) at a predetermined time before PTZ administration.

-

PTZ Administration: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. in mice).

-

Observation: Place the animal in an observation chamber and observe for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle twitching).

-

Data Analysis: Record the latency to the first clonic seizure and the presence or absence of seizures. Calculate the ED50, the dose that prevents seizures in 50% of the animals.

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This protocol assesses the ability of LY233536 to protect neurons from cell death induced by excessive glutamate exposure.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons).

-

Glutamate solution.

-

LY233536 solution.

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit or MTT cell viability assay kit.

-

Plate reader.

Procedure:

-

Cell Culture: Culture primary neurons in multi-well plates.

-

Treatment: Pre-incubate the neurons with various concentrations of LY233536 for a specific duration.

-

Excitotoxic Insult: Expose the neurons to a neurotoxic concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 24 hours). Include control wells with no glutamate and wells with glutamate but no LY233536.

-

Assess Cell Viability/Toxicity:

-

LDH Assay: Measure the amount of LDH released into the culture medium, which is an indicator of cell death.

-

MTT Assay: Measure the metabolic activity of the cells, which reflects cell viability.

-

-

Data Analysis: Normalize the results to the control groups. Plot the percentage of neuroprotection or cell viability as a function of LY233536 concentration and determine the EC50 value, the concentration that provides 50% of the maximal protection.

Signaling Pathways and Logical Relationships

NMDA Receptor Signaling Pathway

The binding of glutamate and a co-agonist to the NMDA receptor, coupled with membrane depolarization to relieve the Mg²⁺ block, initiates a cascade of intracellular events primarily driven by the influx of Ca²⁺. This calcium acts as a second messenger, activating a host of downstream signaling molecules.

LY233536, as a competitive antagonist, acts at the initial step of this cascade by preventing the binding of glutamate to the NMDA receptor, thereby inhibiting channel opening and the subsequent influx of Ca²⁺. This action can be neuroprotective in conditions of excessive glutamate release by preventing the downstream consequences of excitotoxicity.

Logical Relationship of Experimental Assays

The characterization of a novel NMDA receptor antagonist like LY233536 follows a logical progression of experiments, from initial binding studies to in vivo efficacy.

Conclusion

LY233536 is a competitive NMDA receptor antagonist with selectivity for GluN2B-containing receptors. While specific quantitative data on its potency and efficacy are not widely available, the experimental protocols detailed in this guide provide a robust framework for its comprehensive characterization. The study of competitive NMDA receptor antagonists like LY233536 remains a critical area of research for the development of novel therapeutics for a range of neurological disorders characterized by excitotoxic neuronal damage. The methodologies and conceptual frameworks presented herein are intended to support and guide researchers in this important endeavor.

References

In-Depth Technical Guide: Properties of LY233536 (CAS 136845-59-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY233536 is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its ability to inhibit excitatory neurotransmission has positioned it as a valuable research tool for investigating the roles of these receptors in various physiological and pathological processes. This document provides a comprehensive overview of the chemical properties, pharmacological profile, and key experimental methodologies associated with LY233536. Detailed signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.

Core Chemical Properties

LY233536, with the CAS number 136845-59-5, is a quinoxalinedione derivative. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (3R,4aS,6R,8aS)-6-(2H-tetrazol-5-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | [1] |

| CAS Number | 136845-59-5 | [1] |

| Molecular Formula | C₁₂H₁₉N₅O₂ | [1] |

| Molecular Weight | 265.31 g/mol | [1] |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

| Physical Appearance | Solid powder | MedKoo Biosciences |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C in a dry, dark environment. | MedKoo Biosciences |

Pharmacological Profile: A Selective AMPA/Kainate Receptor Antagonist

LY233536 functions as a competitive antagonist at the glutamate binding site of AMPA and kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). While some initial classifications may have broadly categorized it, detailed pharmacological studies are necessary to precisely determine its selectivity profile against NMDA receptors.

Quantitative Binding Affinity

Quantitative data on the binding affinity of LY233536 for different glutamate receptor subtypes is crucial for understanding its selectivity. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to quantify the potency of an antagonist.

A comprehensive literature search did not yield specific Ki or IC50 values for LY233536 against AMPA, kainate, and NMDA receptors in publicly accessible documents. Researchers are encouraged to consult specialized databases or conduct empirical studies to determine these values.

Signaling Pathways

By blocking AMPA and kainate receptors, LY233536 inhibits the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron, thereby reducing neuronal depolarization and subsequent downstream signaling cascades.

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by glutamate leads to rapid depolarization of the postsynaptic membrane. This initial depolarization is critical for relieving the magnesium block of NMDA receptors, a key step in synaptic plasticity.

Kainate Receptor Signaling Pathway

Kainate receptors have both ionotropic and metabotropic functions. Ionotropically, they contribute to postsynaptic depolarization. Metabotropically, they can modulate neurotransmitter release through G-protein coupled signaling pathways.

Key Experimental Protocols

The following sections outline detailed methodologies for key experiments used to characterize the activity of AMPA/kainate receptor antagonists like LY233536.

In Vitro: Electrophysiological Characterization (Whole-Cell Patch Clamp)

This technique is used to measure the ion flow through receptor channels in response to agonist application and the blocking effect of antagonists.

Objective: To determine the effect of LY233536 on AMPA and kainate receptor-mediated currents in cultured hippocampal neurons.

Methodology:

-

Cell Culture: Primary hippocampal neurons are cultured on glass coverslips.

-

Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution (artificial cerebrospinal fluid - aCSF) contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH. The intracellular solution contains (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 EGTA, and 2 ATP-Mg, pH adjusted to 7.2 with CsOH.

-

Recording Procedure:

-

A glass micropipette with a resistance of 3-5 MΩ is used to form a giga-ohm seal with the neuron's membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at -60 mV.

-

Agonists (AMPA or kainate) are applied using a rapid perfusion system to evoke an inward current.

-

After a stable baseline response is established, LY233536 is co-applied with the agonist at varying concentrations.

-

The reduction in the peak current amplitude in the presence of LY233536 is measured to determine its inhibitory effect and calculate the IC50.

-

References

LY233536: A Technical Guide for Glutamate Excitotoxicity Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key contributor to neuronal damage in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal death. Consequently, the development of NMDA receptor antagonists as neuroprotective agents has been a major focus of neuroscience research. This technical guide provides an in-depth overview of LY233536, a competitive NMDA receptor antagonist, for its application in glutamate excitotoxicity research. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides established experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to LY233536

LY233536 is a potent and selective competitive antagonist of the NMDA receptor. Chemically, it is a bicyclic decahydroisoquinoline derivative. Its mechanism of action involves binding to the glutamate recognition site on the NMDA receptor, thereby preventing the binding of glutamate and subsequent channel activation. This blockade of NMDA receptor-mediated calcium influx is the primary basis for its neuroprotective effects against glutamate-induced excitotoxicity. Research has indicated that LY233536 exhibits some selectivity for NMDA receptors containing NR2B and NR2C subunits.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for LY233536, providing a comparative overview of its potency and efficacy in various experimental models.

| Parameter | Value | Receptor Subtype | Reference |

| Binding Affinity | ~10-fold selectivity for NR2B over NR2A | Recombinant and native NMDA receptors | [1] |

Note: Specific IC50 and EC50 values for neuroprotection in various glutamate excitotoxicity models are not consistently reported in the publicly available literature. Researchers are advised to determine these values empirically for their specific experimental systems.

Signaling Pathways in Glutamate Excitotoxicity and the Role of LY233536

Glutamate excitotoxicity is a complex cascade of events initiated by excessive NMDA receptor activation. The following diagram illustrates the key signaling pathways involved and the point of intervention for LY233536.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neuroprotective effects of LY233536.

In Vitro Neuroprotection Assay using Cultured Neurons

This protocol outlines a general procedure to evaluate the efficacy of LY233536 in protecting cultured neurons from glutamate-induced excitotoxicity.

Materials:

-

Primary neuronal cell culture (e.g., rat or mouse cortical neurons)

-

Neurobasal medium with supplements (e.g., B-27, GlutaMAX)

-

Poly-D-lysine coated culture plates

-

LY233536 (stock solution in a suitable solvent, e.g., DMSO)

-

L-glutamate

-

Phosphate-buffered saline (PBS)

-

Cell viability assay reagents (e.g., MTT, LDH cytotoxicity assay kit)

Procedure:

-

Cell Culture: Plate primary neurons on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation and synapse formation.

-

Pre-treatment: Prepare serial dilutions of LY233536 in culture medium. Replace the existing medium with the LY233536-containing medium and incubate for 1-2 hours. Include a vehicle control group.

-

Induction of Excitotoxicity: Prepare a concentrated solution of L-glutamate. Add the glutamate solution directly to the wells to achieve the final desired concentration (e.g., 50-100 µM). Incubate for 15-30 minutes.

-

Wash and Recovery: Gently aspirate the glutamate-containing medium and wash the cells twice with warm PBS. Replace with fresh, pre-warmed culture medium.

-

Incubation: Return the plates to the incubator and maintain for 24 hours.

-

Assessment of Neuronal Viability: Quantify cell death using a standard viability assay such as the MTT assay (measures mitochondrial metabolic activity) or LDH assay (measures membrane integrity).

In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This protocol describes a common in vivo model to assess the neuroprotective effects of LY233536 in a stroke model.

Materials:

-

Adult male rats (e.g., Sprague-Dawley or Wistar)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments for MCAO

-

Nylon monofilament for occlusion

-

LY233536 for injection

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and perform the MCAO surgery by introducing a nylon filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

Drug Administration: Administer LY233536 via the desired route (e.g., intravenous or intraperitoneal injection) at a predetermined time point, either before the onset of ischemia (pre-treatment) or during reperfusion (post-treatment). A vehicle control group should be included.

-

Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 60-90 minutes) to induce a consistent infarct. After the ischemic period, withdraw the filament to allow for reperfusion.

-

Neurological Assessment: At 24 and 48 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., Bederson score).

-

Infarct Volume Measurement: After the final neurological assessment, sacrifice the animal and perfuse the brain. Section the brain and stain with TTC to visualize the infarct. Quantify the infarct volume using image analysis software.

Conclusion

LY233536 serves as a valuable pharmacological tool for investigating the role of NMDA receptor-mediated excitotoxicity in various models of neuronal injury. Its competitive antagonist properties allow for the specific blockade of the glutamate binding site, enabling researchers to dissect the downstream consequences of NMDA receptor activation. The protocols and data presented in this guide provide a framework for the effective utilization of LY233536 in preclinical glutamate excitotoxicity research. Further characterization of its dose-dependent neuroprotective effects and its impact on specific intracellular signaling cascades will continue to enhance our understanding of its therapeutic potential.

References

The Role of LY233536 in Neurodegenerative Disease Models: A Review of Preclinical Evidence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. A key pathological mechanism implicated in the progression of these disorders is excitotoxicity, a process of neuronal damage and death mediated by the overactivation of glutamate receptors. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a major subtype of ionotropic glutamate receptors, plays a crucial role in mediating fast excitatory synaptic transmission in the central nervous system.[1] Consequently, antagonists of the AMPA receptor have been investigated as potential neuroprotective agents. This technical guide provides a comprehensive overview of the preclinical research on LY233536, a potent and selective AMPA receptor antagonist, in the context of various neurodegenerative disease models. Due to a notable lack of publicly available data specifically on LY233536 in this domain, this guide will focus on the broader principles of AMPA receptor antagonism in neurodegeneration, drawing parallels to the potential therapeutic application of compounds like LY233536, while highlighting the critical need for further research to elucidate its specific effects.

Introduction: The Rationale for AMPA Receptor Antagonism in Neurodegeneration

Glutamate is the primary excitatory neurotransmitter in the brain, and its signaling is essential for normal neuronal function, including synaptic plasticity, learning, and memory. However, excessive glutamate release or impaired reuptake can lead to sustained activation of glutamate receptors, particularly NMDA and AMPA receptors.[2] This overstimulation triggers a cascade of intracellular events, including excessive calcium influx, mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately culminating in neuronal death.[3][4] This phenomenon, termed excitotoxicity, is a common pathological feature across a spectrum of neurodegenerative disorders.[5]

AMPA receptors, in particular, are key mediators of the initial, rapid phase of excitotoxic injury.[6] Their antagonism, therefore, presents a logical therapeutic strategy to mitigate neuronal damage and potentially slow disease progression.

Quantitative Data on AMPA Receptor Antagonists (General)

While specific quantitative data for LY233536 in neurodegenerative models is not available in the public domain, the following table summarizes typical quantitative parameters assessed for AMPA receptor antagonists in preclinical studies. These values are crucial for determining the potency, selectivity, and potential therapeutic window of a compound.

| Parameter | Description | Typical Range for Potent Antagonists | Relevance in Neurodegeneration Research |

| IC50 | The concentration of an antagonist that inhibits 50% of the maximal response to an agonist. | nM to low µM | Indicates the potency of the antagonist in blocking AMPA receptor function. |

| EC50 | The concentration of an agonist that produces 50% of its maximal effect. | Varies by agonist | Used to characterize the potency of agonists in experimental systems and to assess the competitive nature of antagonists. |

| Ki | The inhibition constant, representing the affinity of an antagonist for the receptor. | nM to low µM | A measure of the binding affinity of the antagonist to the AMPA receptor. |

| In vivo Efficacy | The dose of the antagonist that produces a desired therapeutic effect in an animal model. | mg/kg | Demonstrates the potential of the compound to exert neuroprotective effects in a living organism. |

Experimental Protocols for Evaluating AMPA Receptor Antagonists in Neurodegenerative Disease Models

The following sections outline general experimental methodologies that would be employed to assess the efficacy of an AMPA receptor antagonist like LY233536 in various neurodegenerative disease models.

In Vitro Models

-

Primary Neuronal Cultures:

-

Objective: To assess the direct neuroprotective effects of the compound against excitotoxicity.

-

Methodology:

-

Primary cortical or hippocampal neurons are isolated from embryonic or neonatal rodents.

-

Neurons are cultured for a specified period (e.g., 7-14 days) to allow for maturation and synapse formation.

-

Cultures are pre-treated with various concentrations of the AMPA receptor antagonist.

-

Excitotoxicity is induced by exposing the cultures to a high concentration of glutamate or an AMPA receptor agonist (e.g., AMPA or kainic acid).

-

Neuronal viability is assessed using assays such as the MTT assay, LDH release assay, or by counting surviving neurons stained with specific markers (e.g., NeuN).[7]

-

-

-

Organotypic Slice Cultures:

-

Objective: To evaluate neuroprotection in a more complex, three-dimensional neural network that preserves some of the in vivo architecture.

-

Methodology:

-

Thin slices (e.g., 300-400 µm) of brain tissue (e.g., hippocampus or cortex) are prepared from young rodents.

-

Slices are cultured on semi-permeable membranes.

-

The AMPA receptor antagonist is applied to the culture medium.

-

Neuronal injury is induced by methods such as oxygen-glucose deprivation (OGD) to mimic ischemia or by direct application of an excitotoxin.

-

Cell death is quantified using fluorescent dyes (e.g., propidium iodide) or by immunohistochemical analysis of neuronal markers.

-

-

In Vivo Models

-

Alzheimer's Disease (AD) Models:

-

Models: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PSEN1) mutations (e.g., 5XFAD, APP/PS1) are commonly used.[8][9] These models develop age-dependent amyloid plaques and cognitive deficits.

-

Administration: The AMPA receptor antagonist would be administered systemically (e.g., intraperitoneally, orally) or directly into the brain (e.g., intracerebroventricularly).

-

Outcome Measures:

-

Behavioral tests: Morris water maze, Y-maze, and object recognition tests to assess learning and memory.

-

Histopathology: Immunohistochemical staining for amyloid plaques, neurofibrillary tangles (if applicable), and neuronal loss in the hippocampus and cortex.

-

Biochemical analysis: ELISA or Western blot to measure levels of Aβ peptides and inflammatory markers in brain tissue.

-

-

-

Parkinson's Disease (PD) Models:

-

Models: Neurotoxin-based models, such as the 6-hydroxydopamine (6-OHDA) or MPTP models, are used to induce selective degeneration of dopaminergic neurons in the substantia nigra.[10]

-

Administration: The antagonist would typically be administered prior to or concurrently with the neurotoxin.

-

Outcome Measures:

-

Behavioral tests: Rotarod test, cylinder test, and apomorphine-induced rotations to assess motor function.

-

Histopathology: Immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons.

-

Neurochemical analysis: High-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.

-

-

-

Huntington's Disease (HD) Models:

-

Models: Transgenic mouse models expressing the mutant huntingtin protein (e.g., R6/2, zQ175) that exhibit progressive motor deficits and neuropathology.

-

Administration: Chronic administration of the antagonist over the course of the disease progression.

-

Outcome Measures:

-

Behavioral tests: Rotarod test, grip strength, and open field test to monitor motor coordination and activity.

-

Histopathology: Staining for neuronal intranuclear inclusions and assessment of striatal volume.

-

Survival analysis: To determine if the treatment extends the lifespan of the animals.

-

-

-

Amyotrophic Lateral Sclerosis (ALS) Models:

-

Models: Transgenic rodents expressing mutant forms of superoxide dismutase 1 (SOD1), such as the SOD1-G93A mouse, are widely used. These animals develop progressive motor neuron degeneration and paralysis.

-

Administration: Treatment is typically initiated before or at the onset of symptoms and continued throughout the disease course.

-

Outcome Measures:

-

Functional assessments: Motor performance tests (e.g., rotarod, grip strength), monitoring of disease onset and progression.

-

Survival analysis: The primary endpoint in many ALS preclinical studies.

-

Histopathology: Quantification of motor neuron loss in the spinal cord.

-

-

Signaling Pathways and Experimental Workflows

The neuroprotective effects of AMPA receptor antagonists are primarily mediated by blocking the excessive influx of ions, particularly Ca2+, which in turn prevents the activation of downstream neurotoxic signaling cascades.

Signaling Pathway of Glutamate Excitotoxicity

Caption: Simplified signaling cascade of glutamate excitotoxicity leading to neuronal death.

Experimental Workflow for In Vivo Neuroprotection Study

Caption: General workflow for assessing the neuroprotective efficacy of a compound in a neurodegenerative disease animal model.

Conclusion and Future Directions

The antagonism of AMPA receptors represents a promising therapeutic avenue for a range of neurodegenerative diseases characterized by excitotoxic neuronal damage. While the specific preclinical data for LY233536 in these models appears to be limited in the public domain, the established role of AMPA receptors in the pathophysiology of these conditions provides a strong rationale for its investigation.

Future research should focus on conducting comprehensive preclinical studies to evaluate the efficacy and safety of LY233536 in well-validated animal models of Alzheimer's, Parkinson's, Huntington's, and ALS. Such studies are essential to generate the necessary quantitative data on its neuroprotective effects, optimal dosing, and potential side effects. Furthermore, elucidating the specific impact of LY233536 on downstream signaling pathways will provide a more complete understanding of its mechanism of action and its potential as a disease-modifying therapy for these devastating neurological disorders. The generation of robust preclinical data will be a critical step in determining the translational potential of LY233536 and its advancement into clinical trials.

References

- 1. AMPA receptor - Wikipedia [en.wikipedia.org]

- 2. Glutamate and excitotoxicity in central nervous system disorders: ionotropic glutamate receptors as a target for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prevention of glutamate excitotoxicity in motor neurons by 5,6-dihydrocyclopenta-1,2-dithiole-3-thione: implication to the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel mechanism of neuroprotection: Blood glutamate grabber - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Water soluble RNA based antagonist of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies [mdpi.com]

- 7. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APP mouse models for Alzheimer's disease preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

An In-depth Technical Guide to LY 233536 and its Application in Synaptic Plasticity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LY 233536, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its utility in the study of synaptic plasticity. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in electrophysiological studies, and visualizes the relevant signaling pathways.

Core Concepts: this compound as a Tool to Probe Synaptic Plasticity

This compound is a potent and selective competitive antagonist of the NMDA receptor, a critical component in the machinery of synaptic plasticity. Its active enantiomer is LY 235959. By competing with the endogenous agonist glutamate for binding to the NMDA receptor, this compound effectively blocks the influx of Ca²⁺ into the postsynaptic neuron. This action is pivotal for investigating the roles of NMDA receptors in long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms widely believed to underlie learning and memory.

Quantitative Data for this compound and its Active Enantiomer

The following table summarizes the available quantitative data for LY 235959, the active enantiomer of this compound. This data is essential for designing and interpreting experiments aimed at modulating NMDA receptor function.

| Parameter | Value | Description | Source |

| Association Rate Constant (kon) | 1.1 x 10⁶ M⁻¹s⁻¹ | The rate at which LY 235959 binds to the NMDA receptor. | [1] |

| Dissociation Rate Constant (koff) | 0.2 s⁻¹ | The rate at which LY 235959 unbinds from the NMDA receptor. | [1] |

| Equilibrium Dissociation Constant (Ki) | 182 nM (calculated) | The concentration of LY 235959 required to occupy 50% of NMDA receptors at equilibrium. Calculated as koff / kon. | [2][3][4] |

Experimental Protocols

The following protocols provide a framework for utilizing this compound in in vitro synaptic plasticity experiments, specifically for studying LTP in hippocampal slices. These are generalized protocols and may require optimization for specific experimental conditions.

Preparation of Acute Hippocampal Slices

This protocol describes the preparation of viable hippocampal slices from rodents, a standard model for in vitro electrophysiology.

Materials:

-

Rodent (rat or mouse)

-

Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄.

-

Vibratome

-

Dissection tools (scissors, forceps, scalpel)

-

Recovery chamber with aCSF at 32-34°C

Procedure:

-

Anesthetize the animal and rapidly decapitate.

-

Quickly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Isolate the hippocampus and mount it onto the vibratome stage.

-

Cut transverse slices (300-400 µm thick) in ice-cold aCSF.

-

Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before recording.

Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)

This protocol details the recording of fEPSPs from the CA1 region of the hippocampus, a common method to assess synaptic strength.

Equipment:

-

Upright microscope with differential interference contrast (DIC) optics

-

Micromanipulators

-

Glass microelectrodes (for stimulation and recording)

-

Amplifier and digitizer

-

Data acquisition software

Procedure:

-

Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Deliver single voltage pulses to elicit fEPSPs. Adjust the stimulation intensity to obtain a baseline fEPSP amplitude that is 30-50% of the maximum response.

-

Record a stable baseline of fEPSPs for at least 20 minutes before any experimental manipulation.

Induction of Long-Term Potentiation (LTP) and Application of this compound

This protocol describes how to induce LTP and use this compound to investigate its NMDA receptor dependency.

Reagents:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in aCSF)

-

High-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or theta-burst stimulation (TBS) protocol.

Procedure:

-

After establishing a stable baseline recording of fEPSPs, apply this compound to the perfusion bath at the desired concentration. A concentration of 10-50 µM is a common starting point for competitive NMDA antagonists like D-AP5 to achieve complete blockade of LTP, and a similar range can be tested for this compound.[5]

-

Allow the drug to equilibrate for at least 20-30 minutes while continuing to record baseline fEPSPs.

-

Deliver the HFS or TBS protocol to the Schaffer collateral pathway to induce LTP.

-

Continue recording fEPSPs for at least 60 minutes post-stimulation to assess the effect of this compound on LTP induction and maintenance.

-

In control experiments, deliver the same stimulation protocol in the absence of this compound to confirm robust LTP induction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in NMDA receptor-mediated synaptic plasticity and a typical experimental workflow for studying the effects of this compound.

Caption: NMDA Receptor-Dependent LTP Induction Pathway.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of LY233536

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY233536 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Its complex decahydroisoquinoline structure presents a significant synthetic challenge. This guide provides a comprehensive overview of the chemical structure of LY233536 and a detailed, step-by-step synthesis protocol. The synthesis is a four-step process commencing from the precursor ethyl (3SR,4aRS,6SR,8aRS)-6-formyldecahydroisoquinoline-3-carboxylate. This document includes detailed experimental procedures, quantitative data, and visual representations of the synthetic workflow and the compound's mechanism of action to facilitate its application in research and drug development.

Chemical Structure

LY233536, systematically named (3R,4aS,6R,8aS)-6-(2H-tetrazol-5-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid, is a heterocyclic compound with a complex stereochemistry. The core of the molecule is a decahydroisoquinoline ring system, which is substituted at the 6-position with a tetrazol-5-ylmethyl group and at the 3-position with a carboxylic acid.

Table 1: Chemical and Physical Properties of LY233536 [1][2]

| Property | Value |

| IUPAC Name | (3R,4aS,6R,8aS)-6-(2H-tetrazol-5-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |

| CAS Number | 136845-59-5 |

| Molecular Formula | C12H19N5O2 |

| Molecular Weight | 265.31 g/mol |

| SMILES | C1C[C@@H]2CN--INVALID-LINK--C(=O)O |

Synthesis of LY233536

The synthesis of LY233536 is a four-step process that begins with the aldehyde precursor, ethyl (3SR,4aRS,6SR,8aRS)-6-formyldecahydroisoquinoline-3-carboxylate. The overall synthetic scheme is depicted below.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of the Oxime Intermediate

-

Reaction: The starting aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

-

Procedure: A solution of ethyl (3SR,4aRS,6SR,8aRS)-6-formyldecahydroisoquinoline-3-carboxylate (1.0 eq) in ethanol is treated with hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude oxime, which is used in the next step without further purification.

Step 2: Synthesis of the Nitrile Intermediate (Ethyl (3SR,4aRS,6SR,8aRS)-6-(cyanomethyl)decahydroisoquinoline-3-carboxylate)

-

Reaction: The oxime intermediate is dehydrated to form the corresponding nitrile.

-

Procedure: The crude oxime from the previous step is dissolved in acetic anhydride (5.0 eq) and heated at 100°C for 2 hours. The reaction mixture is cooled to room temperature and poured into ice-water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the nitrile intermediate.

Step 3: Synthesis of the Tetrazole Ester Intermediate

-

Reaction: The nitrile is converted to the tetrazole ring via a [3+2] cycloaddition reaction with sodium azide.

-

Procedure: A mixture of the nitrile intermediate (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in N,N-dimethylformamide (DMF) is heated at 120°C for 24 hours. The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is acidified with 1N HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude tetrazole ester, which is used directly in the next step.

Step 4: Synthesis of LY233536 (Hydrolysis)

-

Reaction: The ethyl ester of the tetrazole intermediate is hydrolyzed to the carboxylic acid to yield the final product, LY233536.

-

Procedure: The crude tetrazole ester is dissolved in a mixture of ethanol and water (1:1). Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours. The ethanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether. The aqueous layer is acidified to pH 3 with 1N HCl, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield LY233536 as a white solid.

Table 2: Summary of Reaction Yields

| Step | Product | Yield (%) |

| 1 & 2 | Nitrile Intermediate | ~70-80% (over two steps) |

| 3 | Tetrazole Ester Intermediate | ~60-70% |

| 4 | LY233536 | ~85-95% |

Mechanism of Action: NMDA Receptor Antagonism

LY233536 exerts its pharmacological effects by acting as a competitive antagonist at the glutamate binding site of the NMDA receptor. The NMDA receptor is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and neurotransmission.

Under normal physiological conditions, the binding of the neurotransmitter glutamate to the NMDA receptor activates the receptor and opens its associated ion channel, leading to an influx of calcium ions (Ca2+) into the postsynaptic neuron. This calcium influx triggers a cascade of downstream signaling events that are essential for learning, memory, and other neuronal functions.

LY233536, as a competitive antagonist, binds to the same site on the NMDA receptor as glutamate. By occupying this binding site, LY233536 prevents glutamate from activating the receptor. This blockade inhibits the opening of the ion channel, thereby preventing the influx of Ca2+ and the subsequent activation of downstream signaling pathways. This mechanism of action underlies the therapeutic potential of LY233536 in conditions characterized by excessive NMDA receptor activation, such as excitotoxicity-related neuronal damage.

References

- 1. (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid, a novel, competitive, systemically active NMDA and AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (3SR,4aRS,6RS,8aRS)-6-[2-(1H-tetrazol-5-yl)ethyl]decahydroisoquinoline-3 - carboxylic acid: a structurally novel, systemically active, competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Competitive AMPA Receptor Antagonists on Neuronal Activity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vivo effects of competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists on neuronal activity, with a particular focus on LY293558 (tezampanel) as a representative compound from this class. This document details the mechanism of action, summarizes quantitative data from in vivo studies, outlines experimental protocols, and provides visual representations of the relevant pathways and workflows.

Introduction to Competitive AMPA Receptor Antagonists

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its actions are mediated by various receptors, including the AMPA receptors.[1] These receptors are crucial for fast excitatory neurotransmission, and their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders such as epilepsy and cerebral ischemia.[1][2] Competitive AMPA receptor antagonists are compounds that bind to the glutamate recognition site on the AMPA receptor, thereby preventing its activation by endogenous glutamate.[3] This mechanism of action makes them a subject of significant interest for their potential therapeutic applications as neuroprotective and anticonvulsant agents.[1][4]

LY293558 is a potent and selective competitive AMPA receptor antagonist that has been studied for its effects on neuronal activity in various in vivo models.[5][6] It has demonstrated efficacy in suppressing neuronal hyperexcitability associated with morphine withdrawal and chemically induced seizures.[5][7]

Mechanism of Action

Competitive AMPA receptor antagonists, such as LY293558, exert their effects by directly competing with glutamate for binding to the ligand-binding domain of the AMPA receptor. This binding stabilizes the receptor in a closed conformation, preventing the influx of sodium and calcium ions that would typically occur upon glutamate binding. The reduction in cation influx leads to a decrease in neuronal depolarization and, consequently, a dampening of excitatory postsynaptic potentials. This action effectively reduces neuronal firing rates in response to glutamatergic stimulation.

Quantitative Data on In Vivo Effects

The in vivo effects of competitive AMPA receptor antagonists have been quantified in various animal models. The following tables summarize key findings for LY293558 and other relevant antagonists.

Table 1: Effect of LY293558 on Morphine Withdrawal-Induced Activation of Locus Coeruleus (LC) Neurons in Anesthetized Rats [5]

| Dosage (mg/kg, i.p.) | Effect on LC Neuron Firing Rate |

| 0.1 - 10 | Dose-dependent suppression of morphine withdrawal-induced activation |

Table 2: Anticonvulsant Efficacy of LY293558 Against Soman-Induced Status Epilepticus in Rats [7][8]

| Treatment Group | Total Number of Neurons in Basolateral Amygdala (BLA) (mean ± SEM) |

| Control | 98,587 ± 4287 |

| Soman + Midazolam (5 mg/kg) | 71,771 ± 3980 |

| Soman + LY293558 (10 mg/kg) | 97,305 ± 5872 |

Table 3: In Vivo Inhibition of AMPA- and NMDA-Evoked Hippocampal Neuronal Spike Activity by Various Antagonists [9]

| Compound | AMPA-Evoked Inhibition ED50 (µmol/kg i.v.) | Max Inhibition (%) | NMDA-Evoked Inhibition ED50 (µmol/kg i.v.) | Max Inhibition (%) |

| NBQX | ~32 | 71-81 | ~28 | 61 |

| GYKI 52466 | ~19 | 71-81 | Not Significant | - |

| PNQX | ~17 | 71-81 | ~16 | 35 |

| NS377 | ~11 | 71-81 | ~6 | 61 |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of common experimental protocols used to assess the in vivo effects of competitive AMPA receptor antagonists on neuronal activity.

In Vivo Single-Unit Electrophysiology in Anesthetized Animals

This protocol is adapted from studies investigating the effects of compounds on the firing rates of specific neuronal populations.[5]

Objective: To record the extracellular action potentials of single neurons in a specific brain region and assess the effect of a systemically administered compound.

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., chloral hydrate, urethane)

-

Recording microelectrodes (e.g., glass micropipettes filled with Pontamine sky blue in NaCl)

-

Amplifier and data acquisition system

-

Drug solution (e.g., LY293558 dissolved in vehicle)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Anesthetize the animal (e.g., rat) and mount it in the stereotaxic apparatus.

-

Perform a craniotomy over the target brain region (e.g., locus coeruleus).

-

Lower the recording microelectrode to the desired stereotaxic coordinates.

-

Identify single-unit neuronal activity based on spike amplitude and waveform.

-

Establish a stable baseline recording of the neuron's firing rate for a defined period.

-

Administer the test compound (e.g., LY293558) or vehicle via i.p. injection.

-

Continue recording the neuronal activity to observe any changes in firing rate following drug administration.

-

At the end of the experiment, eject a small amount of Pontamine sky blue from the electrode tip to mark the recording site for histological verification.

-

Perfuse the animal and process the brain tissue for histological analysis to confirm the electrode placement.

Assessment of Anticonvulsant Efficacy

This protocol is based on studies evaluating the neuroprotective effects of compounds against chemically induced seizures.[7][8]

Objective: To assess the ability of a compound to terminate status epilepticus and prevent neuronal damage.

Materials:

-

Seizure-inducing agent (e.g., soman)

-

Test compound (e.g., LY293558) and vehicle

-

Behavioral observation setup

-

EEG recording equipment (optional, for electrographic seizure monitoring)

-

Histological processing reagents (e.g., Nissl stain)

Procedure:

-

Administer the seizure-inducing agent to the animal (e.g., rat).

-

Monitor the animal for the onset and progression of seizure activity, often using a standardized scoring system for behavioral seizures.

-

At a predetermined time after seizure onset, administer the test compound (e.g., LY293558) or vehicle.

-

Observe and record the time to seizure termination and the duration of seizure activity.

-

At a later time point (e.g., 30 days post-exposure), euthanize the animals and collect brain tissue.[7]

-

Process the brain tissue for histological analysis (e.g., Nissl staining) to assess neuronal survival in specific brain regions (e.g., basolateral amygdala, hippocampus).

-

Quantify the number of surviving neurons using stereological methods.

Conclusion

The in vivo study of competitive AMPA receptor antagonists like LY293558 provides critical insights into their potential as therapeutic agents for neurological disorders characterized by excessive excitatory neurotransmission. The data consistently demonstrate their ability to reduce neuronal hyperexcitability, offering a strong rationale for their development as anticonvulsant and neuroprotective drugs. The experimental protocols outlined in this guide serve as a foundation for further research into the nuanced effects of these compounds on neuronal activity and their therapeutic applications.

References

- 1. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamate AMPA receptor antagonist treatment for ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perampanel Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A selective AMPA antagonist, LY293558, suppresses morphine withdrawal-induced activation of locus coeruleus neurons and behavioral signs of morphine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LY-293558. Eli Lilly & Co - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiseizure and Neuroprotective Efficacy of Midazolam in Comparison with Tezampanel (LY293558) against Soman-Induced Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of the GluK1/AMPA Receptor Antagonist LY293558 against Seizures and Neuropathology in a Soman-Exposure Model without Pretreatment and its Pharmacokinetics after Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of LY233536 to NMDA Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the competitive NMDA receptor antagonist, LY233536, to various NMDA receptor subtypes. The document is structured to offer a comprehensive resource for researchers and professionals in the field of neuroscience and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and procedural pathways.

Core Data Presentation: Binding Affinity of LY233536

| NMDA Receptor Subtype | Binding Affinity of LY233536 (Qualitative/Semi-Quantitative) | Reference |

| NR1/NR2A | Reduced relative affinity. | [1] |

| NR1/NR2B | Higher affinity. Approximately 10-fold selectivity over NR2A-containing receptors. | [1] |

| NR1/NR2C | Higher affinity. | [1] |

| NR1/NR2D | Lower affinity compared to NR2B and NR2C. | [1] |

Note: The table above summarizes the currently available information. Further targeted research employing standardized binding assays across all recombinant human NMDA receptor subtypes would be beneficial for a more precise quantitative comparison.

Experimental Protocols: Radioligand Binding Assay for NMDA Receptors

The determination of the binding affinity of compounds like LY233536 to NMDA receptor subtypes is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Objective: To determine the inhibition constant (Kᵢ) of LY233536 for specific NMDA receptor subtypes.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing recombinant human NMDA receptor subtypes (e.g., NR1/NR2A, NR1/NR2B, NR1/NR2C, NR1/NR2D).

-

Radioligand: A high-affinity radiolabeled NMDA receptor antagonist, such as [³H]CGP 39653, which binds to the glutamate site.

-

Test Compound: LY233536.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, potent NMDA receptor antagonist (e.g., CGS 19755).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

96-well filter plates with glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the target NMDA receptor subtype in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup (in a 96-well filter plate):

-

Total Binding Wells: Add a known concentration of the radioligand and the membrane preparation to the wells.

-

Non-specific Binding Wells: Add the radioligand, the membrane preparation, and a saturating concentration of the non-specific binding control.

-

Competition Binding Wells: Add the radioligand, the membrane preparation, and serial dilutions of LY233536.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to reach binding equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter mats.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the LY233536 concentration.

-

Determine the IC₅₀ value (the concentration of LY233536 that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

NMDA Receptor Signaling Pathway

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of LY233536

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY233536 is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been a subject of preclinical research to investigate its therapeutic potential. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of LY233536. Due to the limited publicly available data on this specific compound, this guide synthesizes the known information and presents it in a structured format, supplemented with detailed, generalized experimental protocols relevant to its class of compounds. This guide is intended to serve as a foundational resource for researchers in the fields of neuroscience and drug development.

Introduction

LY233536 acts as a competitive antagonist at the NMDA receptor, a critical ionotropic glutamate receptor involved in excitatory synaptic transmission throughout the central nervous system. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. LY233536's mechanism of action involves competing with the endogenous agonist glutamate for its binding site on the NMDA receptor complex.

Pharmacodynamics

The primary pharmacodynamic effect of LY233536 is the modulation of NMDA receptor activity. Preclinical studies have focused on its binding affinity and selectivity for different NMDA receptor subtypes.

Receptor Binding Affinity and Selectivity

Quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of LY233536 are not extensively available in the public domain. However, existing literature indicates a notable selectivity profile.

Table 1: Pharmacodynamic Profile of LY233536

| Parameter | Value | Receptor Subtype |

| Selectivity | ~10-fold higher for NR2B over NR2A | NMDA Receptor |

| Affinity | Higher for NR2B and NR2C | NMDA Receptor |

This data is based on qualitative descriptions in available research literature.

Signaling Pathways

As a competitive NMDA receptor antagonist, LY233536 is expected to inhibit the downstream signaling cascades typically activated by glutamate binding and subsequent calcium influx through the NMDA receptor channel. This includes modulation of pathways involved in synaptic plasticity, such as the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) cascade. The specific effects of LY233536 on these pathways have not been detailed in available literature.

Figure 1. Simplified signaling pathway of NMDA receptor antagonism by LY233536.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for LY233536, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not publicly available. This section outlines the key parameters that would be determined in preclinical studies for a compound of this nature.

Table 2: Key Pharmacokinetic Parameters (Hypothetical for LY233536)

| Parameter | Description |

| Absorption | |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Tmax (h) | Time to reach maximum plasma concentration. |

| Cmax (ng/mL) | Maximum plasma concentration. |

| Distribution | |

| Volume of Distribution (Vd) (L/kg) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Brain Penetration (Kp,uu) | The ratio of unbound drug concentration in the brain to that in plasma at steady state. |

| Metabolism | |

| Clearance (CL) (mL/min/kg) | The volume of plasma cleared of the drug per unit time. |

| Half-life (t1/2) (h) | The time required for the concentration of the drug in the body to be reduced by half. |

| Excretion | |

| Route of Elimination | The primary pathways by which the drug and its metabolites are removed from the body (e.g., renal, fecal). |

Experimental Protocols

Specific experimental protocols for LY233536 are not detailed in the available literature. However, the following sections describe standard methodologies used to characterize the pharmacokinetics and pharmacodynamics of NMDA receptor antagonists.

Radioligand Binding Assay for NMDA Receptor Affinity

This in vitro assay is used to determine the binding affinity (Ki) of a compound for the NMDA receptor.

Objective: To quantify the affinity of LY233536 for NMDA receptor subtypes.

Materials:

-

Cell membranes prepared from cells expressing specific NMDA receptor subtypes (e.g., HEK293 cells transfected with NR1/NR2A, NR1/NR2B, etc.).

-

A radiolabeled ligand with known affinity for the NMDA receptor (e.g., [³H]CGP 39653).

-

LY233536 at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of LY233536.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of LY233536 that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2. General workflow for a radioligand binding assay.

In Vivo Microdialysis for Brain Pharmacokinetics

This in vivo technique is used to measure the unbound concentration of a drug in the extracellular fluid of a specific brain region over time.

Objective: To determine the pharmacokinetic profile of LY233536 in the brain of a living animal.

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

Analytical method for quantifying LY233536 (e.g., LC-MS/MS).

Procedure:

-

Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized animal using a stereotaxic frame.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate.

-

Collect dialysate samples at regular intervals in a fraction collector.

-

Administer LY233536 to the animal (e.g., via intravenous or oral route).

-

Continue collecting dialysate samples to monitor the concentration of LY233536 over time.

-

Analyze the concentration of LY233536 in the dialysate samples using a validated analytical method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC in the brain.

Figure 3. Workflow for an in vivo microdialysis experiment.

Conclusion

LY233536 is a competitive NMDA receptor antagonist with a documented selectivity for NR2B-containing receptors. While this provides a foundation for understanding its potential therapeutic applications, a comprehensive characterization of its pharmacokinetic and pharmacodynamic properties is hampered by the limited availability of public data. The experimental protocols outlined in this guide provide a framework for the types of studies necessary to fully elucidate the preclinical profile of LY233536 or similar compounds. Further research is required to establish a complete dataset for this molecule, which would be essential for any potential progression into clinical development. This guide serves as a valuable starting point for researchers interested in the continued investigation of LY233536 and other NMDA receptor modulators.

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with LY233536

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo rodent studies with LY233536, a potent N-methyl-D-aspartate (NMDA) receptor antagonist. The information is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective effects of this compound in models of excitotoxicity and cerebral ischemia.

Introduction to LY233536

LY233536 is a small molecule drug that functions as a competitive antagonist at the glycine co-agonist site of the NMDA receptor. By blocking the NMDA receptor, LY233536 can inhibit the excessive influx of calcium ions into neurons, a key event in the excitotoxic cascade that leads to neuronal damage and death in various neurological conditions, including stroke and traumatic brain injury.

Quantitative Data Summary

While specific quantitative efficacy data for LY233536 from in vivo rodent studies is not extensively available in the public domain, the following table summarizes the expected endpoints and parameters that should be quantified in such studies.

| Parameter | Animal Model | Typical Measurement/Endpoint | Expected Effect of LY233536 |

| Neuroprotection | Rat Middle Cerebral Artery Occlusion (MCAO) | Infarct volume (mm³ or % of total brain volume) measured by TTC staining or MRI.[1][2][3][4] | Dose-dependent reduction in infarct volume. |

| Neurological deficit score (e.g., Bederson score, rota-rod test, grid-walking test).[5] | Improvement in neurological function and motor coordination. | ||

| Pharmacokinetics | Healthy Rats or Mice | Plasma and brain concentrations over time. | Characterization of absorption, distribution, metabolism, and excretion (ADME) properties. |

| Half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC). | Determination of key pharmacokinetic parameters. | ||

| Target Engagement | Rodent brain tissue | Measurement of NMDA receptor occupancy. | Demonstration of target binding in the central nervous system. |

Experimental Protocols

Animal Model: Rat Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.

Objective: To induce a reproducible ischemic stroke to evaluate the neuroprotective efficacy of LY233536.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

4-0 monofilament nylon suture with a rounded tip

-

Laser Doppler flowmeter (for monitoring cerebral blood flow)

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the ECA.

-

Insert the 4-0 monofilament suture into the ICA via an incision in the ECA stump.

-